2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-oxobutan-2-yl)butanamide
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Overview
Description
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-2-OXOPROPYL)BUTANAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-2-OXOPROPYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine.
Functionalization: The core structure is then functionalized with appropriate substituents to introduce the 1,3-dioxo and 1-methyl-2-oxopropyl groups.
Amide Bond Formation: The final step involves the formation of the amide bond between the functionalized isoindoline and butanoic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-2-OXOPROPYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-2-OXOPROPYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline cores but different substituents.
N-Substituted Amides: Compounds with similar amide linkages but different core structures.
Uniqueness
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(1-METHYL-2-OXOPROPYL)BUTANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H18N2O4 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-oxobutan-2-yl)butanamide |
InChI |
InChI=1S/C16H18N2O4/c1-4-13(14(20)17-9(2)10(3)19)18-15(21)11-7-5-6-8-12(11)16(18)22/h5-9,13H,4H2,1-3H3,(H,17,20) |
InChI Key |
CYAGOALCAMFRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)C(=O)C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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